molecular formula C20H26F3N7O B11147625 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

Cat. No.: B11147625
M. Wt: 437.5 g/mol
InChI Key: RBVPVZZZEUGEIZ-UHFFFAOYSA-N
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Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

    Pyridine Ring Functionalization: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and pyridine moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the effects of tetrazole-containing molecules on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone include:

    Tetrazole Derivatives: Compounds like 2-(1H-tetrazol-5-yl)pyridine share the tetrazole ring and have similar biological activities.

    Cyclohexyl-Containing Compounds: Molecules such as cyclohexylamine have similar structural features and can undergo comparable chemical reactions.

    Trifluoromethyl-Substituted Pyridines: Compounds like 2-(trifluoromethyl)pyridine exhibit similar electronic properties due to the presence of the trifluoromethyl group.

The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H26F3N7O

Molecular Weight

437.5 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H26F3N7O/c21-20(22,23)16-4-5-17(24-13-16)28-8-10-29(11-9-28)18(31)12-19(6-2-1-3-7-19)14-30-15-25-26-27-30/h4-5,13,15H,1-3,6-12,14H2

InChI Key

RBVPVZZZEUGEIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CN4C=NN=N4

Origin of Product

United States

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